molecular formula C11H13BrO2 B1283088 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 365572-08-3

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B1283088
CAS No.: 365572-08-3
M. Wt: 257.12 g/mol
InChI Key: UOEGCVFXAKQTNI-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 It is a brominated ketone derivative, characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 4-(propan-2-yloxy)phenyl group

Properties

IUPAC Name

2-bromo-1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGCVFXAKQTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572930
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365572-08-3
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of 1-[4-(propan-2-yloxy)phenyl]ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3

Biological Activity

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research studies and findings.

This compound is characterized by a bromine atom attached to a phenyl ring with a propan-2-yloxy substituent. Its synthesis often involves nucleophilic substitution reactions where the bromine can be replaced by various nucleophiles, allowing for the development of derivatives with enhanced biological properties.

Key Reactions:

  • Nucleophilic Substitution : The bromine atom can be substituted by amines or thiols.
  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4.
  • Oxidation : Can be oxidized to form carboxylic acids with agents like KMnO4.

Biological Activity

The biological activities of this compound are extensive, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate promising results against various bacteria, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative AN. meningitidis64 μg/mL
Derivative BH. influenzae32 μg/mL
This compoundE. coli16 μg/mL

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties. Studies have reported that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (HepG2). The structure-activity relationship suggests that modifications to the compound can enhance its efficacy against cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound Concentration (µM)Observed Effect
MCF-710.28Significant growth inhibition
HepG210.79Moderate cytotoxicity
A5498.107Induced apoptosis

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Antichlamydial Activity : A study demonstrated that derivatives showed selective activity against Chlamydia, indicating their potential as starting points for new drugs targeting this pathogen .
  • Mechanism of Action : Investigations into the mechanism revealed that compounds derived from this chemical disrupt bacterial cell morphology and inclusion formation in infected cells, leading to effective eradication without significant toxicity to human cells .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one lies in its potential as a precursor in drug development. Its structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, particularly in oncology and neurology.

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds with bromine substituents have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects : Studies suggest that derivatives may inhibit inflammatory pathways, providing potential treatments for chronic inflammatory diseases.

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials such as:

  • Polymeric materials : Its reactive sites allow for incorporation into polymer chains, enhancing material properties.
  • Nanocomposites : The compound can serve as a functionalizing agent for nanoparticles, improving their stability and performance in various applications.

Case Study 1: Drug Development

A study investigated the synthesis of a series of derivatives based on this compound aimed at developing new anti-cancer agents. The derivatives were tested for cytotoxicity against several cancer cell lines, showing promising results that warrant further exploration in clinical settings.

Case Study 2: Material Enhancement

Another research project focused on using this compound to enhance the properties of biodegradable polymers. The incorporation of this compound improved mechanical strength and thermal stability, making it suitable for various applications in packaging and biomedical fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one, and what analytical methods ensure structural fidelity?

  • Methodological Answer : The compound is typically synthesized via bromination of its acetophenone precursor using brominating agents like HBr or NBS (N-bromosuccinimide). A general procedure involves reacting the propan-2-yloxy-substituted acetophenone with bromine in a polar aprotic solvent (e.g., DCM) under controlled conditions. Post-synthesis, structural verification employs reverse-phase HPLC (RP-HPLC) for purity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and ¹H NMR to confirm substitution patterns and functional groups .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Purity is assessed via RP-HPLC with UV detection, ensuring no residual starting materials or byproducts. Structural integrity is confirmed using HRMS to match the exact mass of the molecular ion and ¹H NMR to analyze aromatic proton environments and bromine-induced deshielding effects. For example, the methine proton adjacent to the ketone group typically appears as a singlet near δ 4.3–4.5 ppm in ¹H NMR spectra .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize E/Z isomer formation during synthesis?

  • Methodological Answer : Isomerization often occurs during α-bromination due to steric and electronic factors. To minimize this, use low-temperature conditions (0–5°C) and aprotic solvents (e.g., DCM) to stabilize intermediates. Catalytic additives like Lewis acids (e.g., ZnCl₂) can direct regioselectivity. For instance, highlights that adjusting stoichiometry and reaction time reduces isomer ratios in thiazole syntheses. Post-reaction, flash column chromatography effectively separates isomers .

Q. What crystallographic techniques are employed to resolve structural ambiguities in brominated aryl ketones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, resolved the crystal structure of a related bromo-methoxy acetophenone using SHELX software for refinement, achieving an R-factor of 0.054. Modern tools like OLEX2 integrate structure solution, refinement, and visualization, enabling precise determination of bond lengths and angles, particularly for bromine-heavy compounds .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation with complementary techniques is critical. For instance, if ¹H NMR suggests an unexpected substituent position, SCXRD can confirm the spatial arrangement. Computational methods (e.g., DFT calculations) predict NMR shifts and IR spectra for comparison. notes that SHELXL’s robust refinement algorithms resolve discrepancies in crystallographic data, while HRMS ensures molecular formula accuracy .

Q. What strategies mitigate byproduct formation in multi-step syntheses involving brominated aryl ketones?

  • Methodological Answer : Byproducts often arise from over-bromination or nucleophilic substitution. Controlled stoichiometry (1:1 molar ratio of acetophenone to bromine) and inert atmospheres (N₂/Ar) prevent radical side reactions. demonstrates that flash chromatography effectively isolates the target compound from halogenated byproducts. Kinetic studies (e.g., time-resolved NMR) optimize reaction progress .

Data Contradiction and Analysis

Q. How can divergent melting points or spectral data in literature be reconciled for this compound?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis under standardized conditions (e.g., ’s crystallization protocol) and compare with literature SCXRD data. Thermal analysis (DSC/TGA) identifies polymorphs, while elemental analysis verifies purity. Cross-referencing with databases like Cambridge Structural Database (CSD) resolves crystallographic conflicts .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Brominated ketones are irritants and light-sensitive. Use PPE (gloves, goggles), work in a fume hood, and store in amber vials at 2–8°C. Quench excess bromine with Na₂S₂O₃, as noted in ’s handling guidelines. Spill protocols include neutralization with sand/soda ash .

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